Bicyclopyrone

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Isomeric SMILES

Bicyclopyrone is a selective herbicide belonging to the hydroxyphenylpyruvate dioxygenase (HPPD) inhibitor class (). It has been extensively studied for its herbicidal properties and potential impact on the environment and agricultural practices.

Mechanism of Action:

Bicyclopyrone acts by inhibiting the enzyme hydroxyphenylpyruvate dioxygenase (HPPD), which is crucial for the production of carotenoid pigments in plants. These pigments play a vital role in photosynthesis and photoprotection. By disrupting carotenoid synthesis, bicyclopyrone disrupts plant cell function, leading to bleaching and ultimately death [].

Selectivity and Resistance:

Bicyclopyrone exhibits selectivity towards broadleaf weeds and perennial grasses while showing minimal harm to corn crops. This selectivity is attributed to the ability of corn to rapidly metabolize bicyclopyrone into inactive compounds []. However, research suggests that repeated use of bicyclopyrone can lead to the development of resistance in certain weed species, highlighting the need for implementing integrated weed management strategies [].

Environmental Fate and Toxicology:

Studies have been conducted to assess the environmental fate and potential toxicity of bicyclopyrone. While generally considered safe for the intended use, research indicates that bicyclopyrone can persist in soil for varying periods depending on environmental conditions []. Additionally, some studies have shown potential negative impacts on non-target organisms, such as earthworms, at high application rates, necessitating further research on its broader ecological impact [].

Future Research Directions:

Ongoing research on bicyclopyrone focuses on several key areas:

- Developing strategies to manage weed resistance: This includes exploring alternative modes of action and implementing integrated weed management practices.

- Refining application methods: Optimizing application techniques to improve efficacy while minimizing environmental impact is an ongoing research focus.

- Assessing long-term environmental effects: Continued research is necessary to fully understand the long-term fate and potential ecological consequences of bicyclopyrone use.

Bicyclopyrone is a novel herbicide classified as a hydroxyphenylpyruvate dioxygenase (HPPD) inhibitor. It is primarily utilized in agricultural settings to control a wide range of broadleaf weeds in corn crops. The compound operates by inhibiting the HPPD enzyme, which is crucial for the biosynthesis of carotenoid pigments in plants. This inhibition leads to bleaching symptoms in susceptible species, effectively controlling weed growth while allowing for the rapid metabolism of bicyclopyrone in corn, rendering it safe for the crop .

Bicyclopyrone inhibits the enzyme HPPD, which is crucial for carotenoid biosynthesis in plants []. Carotenoids are pigments essential for photosynthesis and protecting plants from light damage. Without HPPD function, plants cannot produce carotenoids, leading to bleaching (loss of chlorophyll) and ultimately death [].

Bicyclopyrone is classified as a moderately toxic herbicide (USEPA Toxicity Category III) []. It can cause skin and eye irritation upon contact [].

- Acute Oral Toxicity: LD50 (rat) > 2000 mg/kg [] (LD50: Lethal dose for 50% of a test population)

- Environmental Impact: Bicyclopyrone is considered to have low potential for bioaccumulation and is not expected to persist in the environment for long periods. However, proper application practices are crucial to minimize potential environmental impact.

The primary chemical reaction involving bicyclopyrone is its interaction with the HPPD enzyme. By binding to the active site of this enzyme, bicyclopyrone prevents the conversion of para-hydroxyphenylpyruvate to homogentisate, a critical step in the production of carotenoids. This results in a disruption of chloroplast function and subsequent bleaching of affected plants . The compound undergoes biotransformation through oxidative phase I reactions, including hydroxylation and O-demethylation, which are essential for its degradation and detoxification in non-target organisms .

Bicyclopyrone exhibits selective herbicidal activity, primarily targeting broadleaf weeds while being non-toxic to corn plants. Its mechanism of action involves competitive inhibition of HPPD, leading to significant phytotoxic effects on sensitive species such as waterhemp and Palmer amaranth. Studies indicate that bicyclopyrone is effective at both preemergence and post-emergence stages of weed growth, providing growers with flexible application options .

The synthesis of bicyclopyrone involves several steps, typically beginning with the formation of a bicyclic dione structure. While specific proprietary methods used by manufacturers like Syngenta are not publicly disclosed, general synthetic pathways may include:

- Formation of Bicyclic Dione: Initial cyclization reactions to form the core bicyclic structure.

- Functionalization: Introduction of functional groups that enhance herbicidal activity.

- Purification: Isolation and purification processes to achieve the desired purity for agricultural use.

These methods are designed to optimize yield and efficacy while minimizing environmental impact .

Research into the interactions of bicyclopyrone with various soil types has shown that its sorption and desorption characteristics vary significantly across different environments. Studies indicate that there is no direct correlation between bicyclopyrone sorption and soil properties such as organic matter content or pH levels, suggesting that its behavior in soil can be complex and influenced by multiple factors . Additionally, toxicity studies have demonstrated that bicyclopyrone is minimally irritating to skin and eyes, highlighting its relatively low risk profile for human exposure .

Bicyclopyrone shares similarities with other herbicides that inhibit HPPD enzymes. Here are some comparable compounds:

| Compound Name | Mechanism of Action | Unique Features |

|---|---|---|

| Mesotrione | HPPD inhibitor | Broad-spectrum control |

| Isoxaflutole | HPPD inhibitor | Soil-residual activity |

| Triketone | HPPD inhibitor | Rapid degradation in soil |

Uniqueness of Bicyclopyrone:

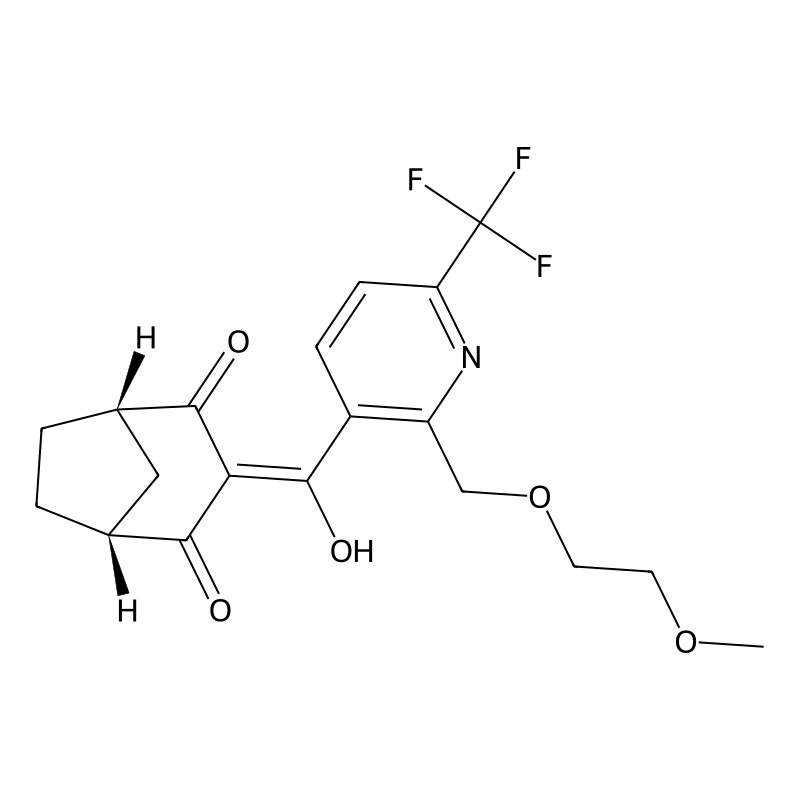

Bicyclopyrone is characterized by a complex molecular architecture that combines multiple distinct structural motifs within a single compound [1]. The International Union of Pure and Applied Chemistry preferred name for this compound is 4-hydroxy-3-{2-[(2-methoxyethoxy)methyl]-6-(trifluoromethyl)-3-pyridyl}carbonyl)bicyclo[3.2.1]oct-3-en-2-one [3] [6]. An alternative International Union of Pure and Applied Chemistry nomenclature designation includes the stereochemical specification: rac-(1R,5S)-4-hydroxy-3-{2-[(2-methoxyethoxy)methyl]-6-(trifluoromethyl)pyridine-3-carbonyl}bicyclo[3.2.1]oct-3-en-2-one [6].

The compound is officially registered under Chemical Abstracts Service number 352010-68-5 and carries the molecular formula C₁₉H₂₀F₃NO₅ [1] [2] [3]. The molecular weight is precisely determined as 399.36 grams per mole [7] [13]. The structural framework consists of a bicyclo[3.2.1]octane core system that serves as the central scaffold, incorporating an enone functionality at the 3-position [1] [2]. This bicyclic core is linked through a carbonyl bridge to a substituted pyridine ring system that bears both a trifluoromethyl group at the 6-position and a methoxyethoxymethyl substituent at the 2-position [1] [2] [3].

The canonical Simplified Molecular Input Line Entry System representation of bicyclopyrone is COCCOCC1=C(C=CC(=N1)C(F)(F)F)C(=C2C(=O)C3CCC(C3)C2=O)O [2] [6]. The International Chemical Identifier string provides a comprehensive structural description: InChI=1S/C19H20F3NO5/c1-27-6-7-28-9-13-12(4-5-14(23-13)19(20,21)22)18(26)15-16(24)10-2-3-11(8-10)17(15)25/h4-5,10-11,24H,2-3,6-9H2,1H3 [6] [8].

Bicyclopyrone belongs to the triketone class of herbicides and functions as a 4-hydroxyphenylpyruvate dioxygenase inhibitor, classified under Weed Science Society of America Group 27 herbicides [2] [20] [27]. The compound represents a member of the pyridine family, specifically substituted at positions 2, 3, and 6 by methoxyethoxymethyl, bicyclic carbonyl, and trifluoromethyl groups respectively [1].

Physicochemical Parameters and Characterization

Bicyclopyrone exhibits distinctive physicochemical properties that directly influence its biological activity and environmental behavior [9] [32]. The compound exists as a solid at room temperature, presenting as a white crystalline powder in its pure form, though technical grade material appears as a yellow-beige agglomerated powder [9]. The melting point has been consistently measured between 63.5°C and 65.3°C across different analytical studies [9] [11] [32].

The density of bicyclopyrone is determined to be 1.503 grams per cubic centimeter at 20.5°C for the pure substance [9]. Vapor pressure measurements indicate extremely low volatility, with values less than 5 × 10⁻⁶ Pascal at 25°C, confirming the compound's non-volatile nature under standard environmental conditions [9] [12].

| Property | Value | Temperature/pH | Reference |

|---|---|---|---|

| Molecular Weight | 399.36 g/mol | - | [7] [13] |

| Melting Point | 63.5-65.3°C | - | [9] [11] |

| Density | 1.503 g/cm³ | 20.5°C | [9] |

| Vapor Pressure | <5 × 10⁻⁶ Pa | 25°C | [9] |

| pKa | 3.06 | 20°C | [9] |

| pH (1% solution) | 2.9 | - | [9] |

Bicyclopyrone demonstrates weakly acidic properties with a pKa value of 3.06 at 20°C [9]. This acidic character significantly influences the compound's solubility characteristics across different pH ranges [9]. Water solubility exhibits pronounced pH dependence, ranging from 1.2 grams per liter at pH 3 to 119 grams per liter at pH 7.2 and 9.2 [9] [32]. This dramatic increase in aqueous solubility at higher pH values results from deprotonation of the acidic hydroxyl group within the bicyclic structure [9].

The octanol-water partition coefficient demonstrates significant pH sensitivity, with log Kow values of 0.25 at pH 5, -1.2 at pH 7, and -1.9 at pH 9 [9] [32]. These negative values at physiological and higher pH ranges indicate increased hydrophilicity under these conditions [9]. Solubility in organic solvents reveals high compatibility with polar organic systems, exceeding 500 grams per liter in acetone, dichloromethane, methanol, ethyl acetate, and toluene [9]. Moderate solubility is observed in octanol at 91 grams per liter, while limited solubility occurs in aliphatic hydrocarbons such as hexane at 8.9 grams per liter [9].

Ultraviolet-visible spectroscopic analysis reveals characteristic absorption maxima in neutral solutions at wavelengths of 238, 272, and 295 nanometers with corresponding molar extinction coefficients of 11,049, 13,010, and 9,107 liters per mole per centimeter respectively [32]. Under acidic conditions, absorption peaks shift to 229, 276, and 295 nanometers with extinction coefficients of 10,854, 12,994, and 8,919 liters per mole per centimeter [32]. Basic conditions produce absorption maxima at 254 and 295 nanometers with extinction coefficients of 20,670 and 10,114 liters per mole per centimeter [32].

Stereochemical Configuration and Conformational Analysis

Bicyclopyrone exists as a racemic mixture containing equal proportions of two enantiomers [2] [6]. The stereochemical complexity arises from the presence of two chiral centers located at positions 1 and 5 of the bicyclo[3.2.1]octane framework [1] [6]. The racemic designation rac-(1R,5S) indicates that the compound is supplied as an equimolar mixture of (1R,5S) and (1S,5R) stereoisomers [6].

The bicyclo[3.2.1]octane core structure exhibits conformational characteristics similar to other bridged bicyclic systems [23]. This rigid framework constrains molecular flexibility while maintaining specific spatial orientations that are crucial for biological activity [23]. The bridge configuration creates a relatively fixed three-dimensional architecture that positions functional groups in precise geometric arrangements [23].

Nuclear magnetic resonance spectroscopic analysis confirms the diamagnetic properties of the molecule and provides detailed structural verification [24]. Proton nuclear magnetic resonance spectroscopy reveals characteristic chemical shifts consistent with the assigned structure, while fluorine nuclear magnetic resonance spectroscopy confirms the presence and environment of the trifluoromethyl substituent [24]. Elemental analysis demonstrates conformity to the predicted molecular composition with carbon content of 56.92%, hydrogen content of 5.00%, and nitrogen content of 3.59% [24].

The methoxyethoxymethyl side chain exhibits conformational flexibility that allows for different spatial orientations [16]. Crystallographic studies of related 4-hydroxyphenylpyruvate dioxygenase inhibitors demonstrate that this flexible chain can adopt various conformations upon enzyme binding [16]. The S-gauche conformation of the methoxyethoxymethyl substituent has been observed in crystal structures of enzyme-inhibitor complexes [16].

The enone functionality within the bicyclic system creates a planar region that participates in conjugation with the carbonyl bridge connecting to the pyridine ring [1] [2]. This extended conjugation system influences both the electronic properties and the conformational preferences of the molecule [1] [2]. The hydroxyl group at position 4 of the bicyclic system can participate in intramolecular hydrogen bonding, further stabilizing specific conformational states [2].

Structure-Activity Relationships in 4-Hydroxyphenylpyruvate Dioxygenase Inhibition

Bicyclopyrone functions as a competitive inhibitor of 4-hydroxyphenylpyruvate dioxygenase, the key enzyme responsible for tyrosine catabolism in plants [19] [20] [21]. The inhibition mechanism involves tight binding to the enzyme's active site, which contains an iron center coordinated by histidine and glutamate residues [21] [26]. Crystallographic studies reveal that bicyclopyrone forms bidentate interactions with the ferrous iron cofactor while the methoxyethoxymethyl side chain adopts an S-gauche conformation within the active site [16].

The structural requirements for effective 4-hydroxyphenylpyruvate dioxygenase inhibition include the presence of a triketone or related motif that can chelate the iron center [21] [22]. The bicyclo[3.2.1]octane framework provides the necessary geometric constraints to position the chelating groups optimally [16] [21]. The 4-hydroxy-3-carbonyl arrangement within the bicyclic system creates the essential metal-binding pharmacophore [21] [22].

The pyridine ring system contributes significantly to binding affinity through additional interactions with amino acid residues in the enzyme active site [16] [26]. The trifluoromethyl substituent at the 6-position of the pyridine ring enhances binding through hydrophobic interactions and influences the electronic properties of the entire molecule [16] [25]. Comparative studies with other triketone herbicides such as mesotrione demonstrate that structural modifications to the aromatic ring system can significantly impact inhibitory potency [17] [25].

The methoxyethoxymethyl chain at the 2-position of the pyridine ring serves as a metabolic handle that enhances selectivity in target crops [16] [25]. This substituent can be metabolized by plant cytochrome P450 enzymes in resistant species, leading to detoxification and reduced phytotoxicity [16]. The conformational flexibility of this chain allows adaptation to different binding environments while maintaining the core inhibitory interactions [16].

Structure-activity relationship studies indicate that modifications to the bicyclic core structure significantly impact inhibitory activity [16] [25]. The specific bridge configuration of the bicyclo[3.2.1]octane system appears optimal for 4-hydroxyphenylpyruvate dioxygenase inhibition compared to alternative bicyclic frameworks [25]. The stereochemical configuration at the chiral centers influences binding orientation, though both enantiomers in the racemic mixture demonstrate inhibitory activity [2] [6].

Bicyclopyrone represents a sophisticated triketone herbicide belonging to the 4-hydroxyphenylpyruvate dioxygenase inhibitor class [2]. The molecular structure incorporates both a bicyclo[3.2.1]octane-2,4-dione framework and a functionalized pyridinyl carbonyl moiety, making its synthesis a challenging endeavor in heterocyclic chemistry [3] [4].

Multiple synthetic approaches have been developed for bicyclopyrone preparation, with three distinct routes emerging as viable pathways. Route A-1 utilizes ethyl acetoacetate as the starting material, proceeding through intermediate IA containing tautomers Ia-1 and Ib-1, ultimately yielding intermediate IIA with a 77.4% efficiency [2]. However, this route suffers from poor selectivity in methyl halogenation steps, limiting its industrial applicability.

Route B-1 employs ethyl 4-chloroacetoacetate as the initial substrate, generating intermediate IB through tautomers Ia-2 and Ib-2 to produce intermediate IIB [2]. This pathway demonstrates significant challenges with multiple side reactions, yielding four major byproducts including impurity compounds A, B, C, and D, resulting in only 58% overall yield [2].

The preferred Route C-1 represents the most advanced synthetic approach, utilizing ethyl 4-chloroacetoacetate combined with 2-methoxyethanol [2]. This route proceeds through intermediate IC, primarily existing as keto form Ib-3 and its tautomer Ic-3, to generate intermediate IIC with superior yield and minimal side reactions [2]. The method demonstrates exceptional suitability for industrial-scale production due to reduced byproduct formation and simplified purification procedures.

A critical innovation in Route C-1 involves the implementation of a one-pot methodology, where reaction materials from each step are directly utilized for subsequent transformations without intermediate purification [2]. This approach effectively prevents the problematic isomerization of unstable intermediate Ib-3 to the unreactive trans-isomer Ia-3, which commonly occurs during traditional purification steps such as vacuum distillation or acid quenching [2].

Bicyclo[3.2.1]octane-2,4-dione Framework Synthesis

The bicyclo[3.2.1]octane-2,4-dione core structure represents a fundamental architectural element in bicyclopyrone, providing enhanced metabolic stability compared to linear triketone analogues such as mesotrione . Construction of this bridged bicyclic system requires sophisticated cyclization strategies to establish the requisite stereochemical relationships.

Diels-Alder Cycloaddition Methodology constitutes the primary approach for bicyclo[3.2.1]octane framework construction [5] [6]. This strategy employs cyclic dienes, typically cyclohexadiene derivatives, in thermal cycloaddition reactions with appropriately substituted dienophiles. The reaction proceeds through concerted [4+2] cycloaddition, establishing the bicyclic core with predictable stereochemistry. Yields typically range from 85-90% under optimized conditions, with reaction temperatures maintained between 150-200°C [7].

Organocatalytic Domino Reactions provide an alternative synthetic pathway utilizing Michael-Aldol cascade sequences [6]. These transformations employ chiral organocatalysts to construct bicyclo[3.2.1]octane derivatives with four stereogenic centers, including two quaternary carbons. The methodology demonstrates broad substrate tolerance, accommodating various β,γ-unsaturated 1,2-ketoesters and cyclic 1,3-ketoesters with yields ranging from 53-98% [6].

Intramolecular Photocyclization represents a specialized approach involving irradiation of appropriately substituted precursors [8]. This methodology proceeds through [2+2] cycloaddition mechanisms, generating tricyclic intermediates that can be subsequently elaborated to the desired bicyclo[3.2.1]octane framework through selective bond cleavage and functional group manipulations.

Cascade Michael-Henry Reactions utilizing chiral diamine-nickel acetate catalyst systems provide enantioselective access to polyfunctionalized bicyclo[3.2.1]octane derivatives [9]. These transformations demonstrate excellent stereoselectivity, achieving up to >99% enantiomeric excess and 50:1 diastereomeric ratios with high yields.

Industrial Scale Production Methodologies

Industrial production of bicyclopyrone demands robust synthetic methodologies capable of delivering consistent quality and yield at manufacturing scale. Syngenta developed bicyclopyrone over an 18-year research program, ultimately implementing sophisticated production processes to support commercial herbicide formulations [15].

Process Optimization Parameters for industrial bicyclopyrone synthesis focus on Route C-1 implementation due to its superior performance characteristics [2]. Temperature control ranges from 0-80°C across different reaction stages, with careful management of exothermic processes to prevent byproduct formation. Solvent systems primarily utilize toluene and ethanol combinations, providing optimal solubility profiles while maintaining process safety standards.

Catalyst Selection emphasizes sodium alkoxide and sodium carbonate systems, which demonstrate superior selectivity compared to alternative bases [2]. The choice of sodium methoxide or sodium ethoxide as primary catalysts enables efficient substrate activation while minimizing competing side reactions. These catalysts provide excellent atom economy and can be readily recovered through standard workup procedures.

Quality Control Protocols implement comprehensive analytical monitoring throughout the production sequence. Gas chromatography-mass spectrometry and liquid chromatography-mass spectrometry provide real-time assessment of reaction progress and product purity [2]. Critical control points include monitoring of intermediate IC formation and prevention of undesired isomerization to inactive trans-isomers.

Environmental Considerations focus on waste minimization and solvent recovery systems. The one-pot methodology significantly reduces waste generation by eliminating intermediate purification steps [2]. Solvent recovery systems enable recycling of toluene and ethanol, reducing environmental impact and production costs.

Optimization of Synthetic Efficiency and Yield

Synthetic efficiency optimization for bicyclopyrone production encompasses multiple strategic considerations including reaction selectivity, atom economy, and process intensification. The evolution from traditional stepwise methodologies to advanced one-pot procedures represents a paradigm shift in synthetic chemistry approach [2].

Reaction Sequence Optimization demonstrates that the two-step docking-cyclization strategy significantly outperforms direct intramolecular cyclization approaches [2]. Initial formation of intermediate I under basic conditions, followed by ammonium salt-mediated ring closure, reduces side reactions and improves overall conversion efficiency. This approach increases yields from 67% to 77.4% in Route A-1 and enables even higher performance in Route C-1 [2].

Stereochemical Control plays a crucial role in synthetic efficiency, as the cis-configuration of intermediate compounds proves essential for subsequent cyclization reactions [2]. The ketone form Ib-3 and its tautomer Ic-3 demonstrate superior reactivity compared to the trans-enol isomer Ia-3, which exhibits high activation energy barriers for ring closure due to steric hindrance. Temperature control maintains kinetic product formation, favoring the desired cis-isomers.

Solvent System Engineering optimizes reaction media for enhanced efficiency and reduced environmental impact [2]. The combination of toluene and ethanol provides optimal solubility characteristics while enabling effective heat transfer and stirring efficiency. These solvents also facilitate product isolation and purification procedures without requiring exotic or hazardous materials.

Catalyst Loading Optimization establishes optimal base-to-substrate ratios for maximum conversion efficiency [2]. Molar ratios of 1:1:1-1.3 for substrate:coupling partner:base provide optimal performance, with sodium alkoxide concentrations maintained at 1-1.2 equivalents to minimize side reactions while ensuring complete conversion.

Process Integration Strategies implement continuous processing concepts to enhance overall manufacturing efficiency [16]. Flow chemistry methodologies enable precise temperature and residence time control, reducing batch-to-batch variability and improving product consistency. These approaches also facilitate scale-up procedures and reduce capital equipment requirements.

Analytical Process Control employs real-time monitoring systems to optimize reaction parameters dynamically [2]. In-line spectroscopic analysis enables immediate adjustment of reaction conditions to maintain optimal performance. This approach reduces batch failures and ensures consistent product quality throughout the manufacturing campaign.

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

GHS Hazard Statements

H360 (100%): May damage fertility or the unborn child [Danger Reproductive toxicity];

H400 (100%): Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];

H410 (100%): Very toxic to aquatic life with long lasting effects [Warning Hazardous to the aquatic environment, long-term hazard];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Health Hazard;Environmental Hazard